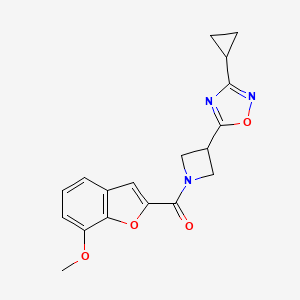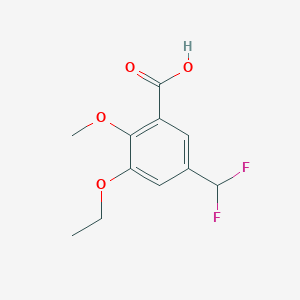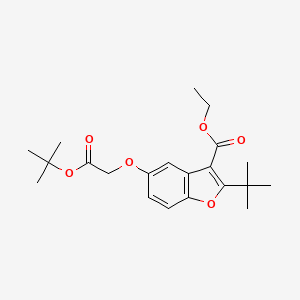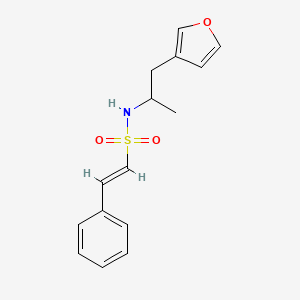
(E)-N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide is a synthetic organic compound characterized by the presence of a furan ring, a phenyl group, and a sulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-carboxyester and 3-amino furan.
Introduction of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using reagents like phenylboronic acid and palladium catalysts.
Sulfonamide Formation: The sulfonamide moiety is formed by reacting the intermediate with sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The phenyl group can be reduced under hydrogenation conditions.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted sulfonamides.
Applications De Recherche Scientifique
(E)-N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of (E)-N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. The furan and phenyl groups contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide: Lacks the (E)-configuration.
N-(1-(furan-3-yl)propan-2-yl)-2-phenylethanesulfonamide: Contains an ethane instead of an ethene linkage.
N-(1-(furan-3-yl)propan-2-yl)-2-phenylethynesulfonamide: Contains an ethyne instead of an ethene linkage.
Uniqueness
(E)-N-(1-(furan-3-yl)propan-2-yl)-2-phenylethenesulfonamide is unique due to its specific (E)-configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different binding affinities and selectivities compared to its isomers and analogs.
Propriétés
IUPAC Name |
(E)-N-[1-(furan-3-yl)propan-2-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-13(11-15-7-9-19-12-15)16-20(17,18)10-8-14-5-3-2-4-6-14/h2-10,12-13,16H,11H2,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKFYBCEBSMPAP-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=COC=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
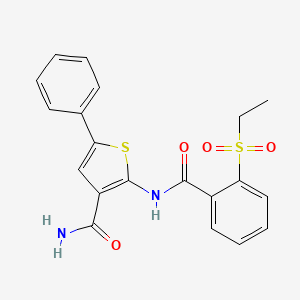

![N-(2-fluorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2736561.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2736563.png)
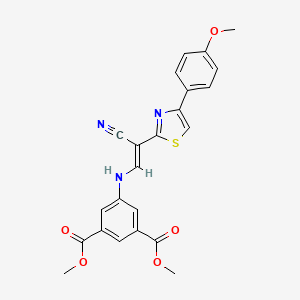
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2736565.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2736566.png)


![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2736571.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B2736573.png)
